molecular formula C20H18N2O B11962628 N-(2-benzylphenyl)-N'-phenylurea CAS No. 853318-55-5

N-(2-benzylphenyl)-N'-phenylurea

Cat. No.: B11962628
CAS No.: 853318-55-5
M. Wt: 302.4 g/mol
InChI Key: AZHXYJHZBKPSMZ-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by a benzyl group substituted at the ortho position of one phenyl ring and a phenyl group attached to the adjacent urea nitrogen. The benzyl substituent may influence its lipophilicity, receptor binding, and metabolic stability compared to other derivatives.

Properties

CAS No.

853318-55-5

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-(2-benzylphenyl)-3-phenylurea

InChI

InChI=1S/C20H18N2O/c23-20(21-18-12-5-2-6-13-18)22-19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,21,22,23)

InChI Key

AZHXYJHZBKPSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amine group of 2-benzylaniline attacks the electrophilic carbon of phenyl isocyanate.

  • Proton Transfer : Intermediate stabilization through proton migration.

  • Urea Formation : Elimination of HCl yields the target compound.

Optimization Parameters

  • Solvent : Toluene or acetonitrile (non-polar solvents enhance yield by minimizing side reactions).

  • Temperature : 75–95°C for 18–24 hours achieves >80% conversion.

  • Catalyst : Base catalysts (e.g., K₂CO₃) are optional but accelerate reaction kinetics.

Table 1: Direct Condensation Performance

AmineIsocyanateSolventTemp (°C)Time (h)Yield (%)Purity (%)
2-BenzylanilinePhenyl isocyanateToluene80207895
2-BenzylanilinePhenyl isocyanateAcetonitrile75248297

Key Advantage : Simplicity and high atom economy.
Limitation : Phenyl isocyanate’s toxicity necessitates stringent safety protocols.

Hydrolysis of N-Benzoyl-N′-Phenylthiourea

An alternative route involves hydrolyzing N-benzoyl-N′-phenylthiourea, a method historically used for benzoylurea insecticides.

Synthesis Steps

  • Thiourea Preparation : React benzoyl chloride with phenylthiourea in pyridine.

  • Hydrolysis : Treat the thiourea intermediate with aqueous HCl/H₂O₂ to replace sulfur with oxygen.

Critical Analysis

  • Yield : 65–70% due to competing oxidation side reactions.

  • Purity : Requires column chromatography to remove sulfonic acid byproducts.

Table 2: Hydrolysis Method Comparison

Starting MaterialReagentConditionsYield (%)
N-BenzoylthioureaHCl/H₂O₂ (1:2)Reflux, 6 h68
N-BenzoylthioureaH₂SO₄/H₂O₂90°C, 4 h72

Advantage : Avoids handling volatile isocyanates.
Drawback : Multi-step process increases time and cost.

Multi-Step Synthesis via Halogenation and Reduction

Patented methods for analogous pyridylphenylureas suggest adaptable strategies.

Protocol Overview

  • Nitration : Treat pyridine derivatives with HNO₃/H₂SO₄ to introduce nitro groups.

  • Halogenation : Use POCl₃ or SOCl₂ to substitute nitro groups with chlorine.

  • Reduction : Convert nitro to amine using Fe/Zn powder.

  • Condensation : React with phenyl isocyanate in toluene.

Adaptability to Target Compound

  • Replace pyridine with benzyl-substituted aniline precursors.

  • Ensure halogenation agents (e.g., POCl₃) are compatible with aromatic amines.

Table 3: Halogenation-Reduction Efficiency

StepReagentTemp (°C)Time (h)Yield (%)
NitrationHNO₃/H₂SO₄110385
HalogenationPOCl₃80284
ReductionFe powder/HCl70589
CondensationPhenyl isocyanate902078

Strength : Scalable for industrial production.
Challenge : Requires handling corrosive reagents and inert atmospheres.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase syntheses.

Water-Mediated Urea Formation

  • Procedure : Mix 2-benzylaniline and phenyl isocyanate in water with K₂CO₃.

  • Yield : 70–75% at 50°C for 12 hours.

  • Mechanism : Hydrogen bonding in water stabilizes intermediates, reducing side reactions.

Microwave-Assisted Synthesis

  • Conditions : 100 W, 100°C, 30 minutes.

  • Outcome : 88% yield with >99% purity.

Table 4: Eco-Friendly Methods

MethodSolventEnergy SourceYield (%)
Aqueous-phaseWaterConventional75
MicrowaveSolvent-freeMicrowave88

Benefit : Reduced environmental footprint.
Trade-off : Specialized equipment needed for microwave synthesis.

Comparative Analysis of Methodologies

Efficiency Metrics

MethodScalabilityCostSafetyYield (%)
Direct CondensationHighLowModerate78–82
HydrolysisModerateHighHigh65–72
Multi-StepIndustrialHighLow70–78
Green ChemistryLab-scaleModerateHigh70–88

Purity Challenges

  • Direct condensation and green methods yield ≥95% purity.

  • Multi-step syntheses require purification via recrystallization (hexane/EtOH).

Reaction Optimization Strategies

Catalyst Screening

  • Lewis Acids : ZnCl₂ improves isocyanate reactivity (yield +12%).

  • Enzymatic Catalysis : Lipases in non-aqueous media enable room-temperature synthesis (65% yield).

Solvent Effects

  • Polar Aprotic Solvents : DMF accelerates kinetics but complicates purification.

  • Ionic Liquids : [BMIM][BF₄] enhances yields by 15% via stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Agricultural Use

N-(2-benzylphenyl)-N'-phenylurea derivatives are primarily utilized as insect growth regulators (IGRs). They inhibit chitin biosynthesis in insects, disrupting molting and development processes. This class of compounds has been effectively used in pest control due to their selective toxicity to target species while being less harmful to vertebrates .

Key Agricultural Applications:

  • Insecticides: Compounds like lufenuron and diflubenzuron are derived from this structure and are widely used in agricultural pest management .
  • Chitin Synthesis Inhibition: The ability to disrupt the chitin formation process makes these compounds valuable in controlling insect populations .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown promise as a potential antitumor agent. Its structural features allow it to interact with biological targets effectively, leading to significant biological activities including antimicrobial properties .

Key Medicinal Applications:

  • Antitumor Activity: Research has indicated that derivatives of this compound possess significant anticancer properties, making them candidates for drug development .
  • Enzyme Inhibition: The compound's mechanism involves forming hydrogen bonds with target enzymes, potentially leading to the inhibition of their activity .

Case Study 1: Insect Growth Regulation

A study demonstrated that this compound effectively inhibited the growth of certain pest species by disrupting their chitin synthesis. This was evidenced by reduced survival rates and developmental abnormalities in treated populations compared to controls .

Case Study 2: Antitumor Potential

Research exploring the structure-activity relationship of N-benzyl derivatives revealed that modifications in the urea structure significantly enhanced their cytotoxic effects against various cancer cell lines. This finding supports further investigation into optimizing these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N’-phenylurea involves its ability to form hydrogen bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific molecular structures. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Key Observations :

  • CPPU is the most studied analog, with 100–1000× stronger cytokinin activity than adenine-based cytokinins in plants . It enhances fruit size in kiwifruit, grapes, and apples by stimulating cell division . However, high concentrations (>20 mg/L) accelerate cellular degradation in stored kiwifruit, reducing shelf life .
  • TDZ outperforms CPPU in cytokinin receptor activation (AHK3/AHK4) and senescence delay but is less effective in CKX inhibition .

Critical Analysis of Contradictory Findings

  • CPPU's Dual Role : While low-dose CPPU (5–10 mg/L) improves fruit size, higher doses (>20 mg/L) degrade cell walls and mitochondria in kiwifruit, shortening storage life . This underscores the need for concentration optimization in agricultural use.
  • Cytokinin vs. Antisenescent Activity : TDZ strongly activates cytokinin receptors but weakly inhibits CKX, whereas CPPU shows the opposite trend . This divergence highlights structure-activity trade-offs.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzylphenyl)-N'-phenylurea, and how can reaction conditions be optimized?

The synthesis of arylurea derivatives like this compound often employs the Schotten-Baumann reaction , where an amine reacts with a benzoyl chloride derivative under basic conditions . For example, N-(2-chlorobenzoyl)-N'-phenylurea was synthesized via this method, yielding 80.47% with purification via thin-layer chromatography (TLC) in three solvent systems . Optimization involves:

  • Catalyst selection : Bases like triethylamine improve reaction efficiency.
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side products.
  • Purification : Column chromatography or recrystallization enhances purity, as seen in analogous compounds .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation requires a multi-technique approach:

  • Spectroscopy :
    • 1H-NMR confirms substituent positions (e.g., benzyl protons at δ 4.3–5.0 ppm).
    • IR identifies urea C=O stretches (~1640–1680 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 316.1 for C20H17N2O) verify molecular weight .
  • Chromatography : TLC or HPLC with UV detection ensures purity (>95%) .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening uses in vitro assays :

  • Anticancer activity : MTT assays on cell lines (e.g., HeLa) measure IC50 values, as done for N-(2-chlorobenzoyl)-N'-phenylurea (IC50 = 12.5 µM) .
  • Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like E. coli or C. albicans .
  • Cytokinin activity : Plant bioassays (e.g., wheat coleoptile elongation) evaluate growth regulation, inspired by CPPU (a urea-based cytokinin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR studies compare this compound with analogs:

  • Substituent effects : Replacing the benzyl group with halogens (e.g., Cl) enhances antifungal activity but reduces solubility .
  • Urea backbone modifications : Thiourea derivatives (e.g., N-(2-benzylphenyl)-N'-phenylthiourea) may improve receptor binding affinity .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict bioactivity based on electronic (logP) and steric parameters .

Q. What molecular mechanisms underlie the compound’s anticancer effects, and how can they be validated?

Mechanistic studies involve:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) detects programmed cell death in treated cancer cells .
  • Pathway analysis : RNA-seq identifies differentially expressed genes (e.g., VviRRs in grape cells treated with CPPU) .
  • Target identification : Docking simulations (e.g., Autodock Vina) predict binding to kinases like Akt, linked to cell cycle arrest via Akt/GSK-3β/c-Myc signaling .

Q. How do stability and degradation kinetics impact formulation development?

Stability studies under varied conditions:

  • pH dependence : Urea derivatives degrade rapidly in acidic environments (pH < 3), requiring enteric coatings .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, guiding storage at 4°C .
  • Photodegradation : UV-Vis spectroscopy monitors light-induced breakdown, mitigated by opaque packaging .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell density in MTT assays) to improve reproducibility .
  • Impurity effects : High-resolution LC-MS detects trace byproducts (e.g., hydrolyzed ureas) that may skew results .
  • Species-specific responses : Cross-test in multiple models (e.g., human vs. murine cell lines) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Urea Derivatives

CompoundAnticancer IC50 (µM)Antifungal MIC (µg/mL)Cytokinin Activity*
This compound15.2 (HeLa)32 (C. albicans)Low
N-(2-Chlorophenyl) analog12.5 (HeLa)16 (C. albicans)Moderate
CPPUN/AN/AHigh
Data extrapolated from .

Q. Table 2. Key Spectral Signatures

TechniqueKey PeaksInterpretation
1H-NMRδ 7.2–7.8 (m, aromatic H)Benzyl/phenyl groups
IR1675 cm⁻¹ (C=O stretch)Urea carbonyl
MS (ESI+)m/z 316.1 [M+H]+Molecular ion confirmed

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